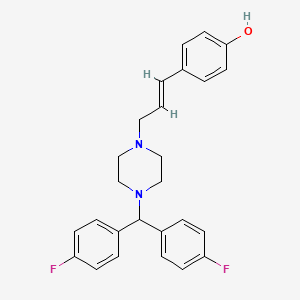

Hydroxy Flunarizine

Descripción general

Descripción

Hydroxy Flunarizine is a derivative of Flunarizine, a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity. It is primarily used in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Hydroxy Flunarizine involves the hydroxylation of Flunarizine. The synthetic route typically includes the following steps:

Starting Material: Flunarizine, which is synthesized from 1-(bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine.

Hydroxylation: The hydroxylation process can be carried out using various hydroxylating agents under controlled conditions to introduce the hydroxyl group into the Flunarizine molecule.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Reaction Vessel: Use of large-scale reactors with precise temperature and pressure control.

Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: Hydroxy Flunarizine undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Hydroxy Flunarizine primarily functions as a calcium channel blocker and an antihistamine. Its mechanism involves inhibiting the influx of calcium ions through cell membranes, which affects vascular smooth muscle tone and neuronal excitability. This action leads to various physiological effects, including vasodilation and reduced neuronal excitability, making it beneficial in treating conditions like migraines and vertigo.

Scientific Research Applications

This compound has been explored in several scientific domains:

- Chemistry : It serves as a model compound for studying calcium channel blockers and their derivatives.

- Biology : Research focuses on its effects on cellular calcium homeostasis and potential neuroprotective roles.

- Medicine : It is investigated for therapeutic applications in migraine prophylaxis, treatment of vertigo, and as an adjunct in epilepsy management.

- Industry : The compound is utilized in pharmaceutical development and quality control processes .

Migraine Prophylaxis

This compound is notably effective in preventing migraine attacks. Clinical studies indicate that it stabilizes neuronal excitability and reduces vascular reactivity, consequently decreasing the frequency and severity of migraine episodes. A meta-analysis highlighted that this compound combined with Traditional Chinese Medicine (TCM) significantly enhances migraine management outcomes compared to monotherapy .

| Study | Sample Size | Intervention | Outcome Indicators |

|---|---|---|---|

| Hou Yanping 2022 | 62 | XueFu ZhuYu decoction + this compound | Effective rate, NRS score |

| Liu Chang 2019 | 80 | SanPain decoction + this compound | Headache frequency reduction |

| Wu Yifeng 2022 | 44 | SanPain decoction + this compound | Duration of headache attacks |

Neuroprotection

Recent studies suggest that this compound may possess neuroprotective properties by reducing excitotoxicity—a process implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that it can inhibit NMDA receptor-mediated excitotoxicity in cultured neurons, offering potential therapeutic avenues for these conditions .

Case Study: this compound in Migraine Management

A systematic review analyzed the efficacy of this compound when combined with TCM therapies for migraine management. The results demonstrated a significant improvement in symptom scores and a reduction in headache frequency among participants receiving the combination therapy compared to those receiving only this compound.

Findings:

- Effective rate increased by 26% when combined with TCM.

- Significant reductions were noted in NRS scores (pain intensity) and the number of headache episodes.

Mecanismo De Acción

Hydroxy Flunarizine exerts its effects by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel . This decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Comparación Con Compuestos Similares

Flunarizine: The parent compound, also a selective calcium entry blocker.

Cinnarizine: A related compound with similar calcium channel blocking properties.

Verapamil: Another calcium channel blocker used in the treatment of cardiovascular diseases.

Comparison: Hydroxy Flunarizine is unique due to the presence of the hydroxyl group, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to Flunarizine, this compound may have different solubility, absorption, and metabolic profiles, potentially leading to variations in its therapeutic efficacy and side effect profile.

Actividad Biológica

Hydroxy Flunarizine, a derivative of Flunarizine, is a compound that exhibits significant biological activity primarily through its role as a calcium channel blocker. This article delves into its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.

This compound functions primarily as a calcium antagonist , selectively blocking voltage-dependent calcium channels. Unlike traditional calcium channel blockers, it operates through an intracellular mechanism, potentially antagonizing calmodulin, a calcium-binding protein crucial for various cellular functions. This action leads to reduced calcium influx into cells, which is beneficial in conditions characterized by excessive neuronal excitability and vascular dysregulation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Well absorbed from the gastrointestinal tract (>80%).

- Protein Binding : Over 99% bound to plasma proteins.

- Metabolism : Primarily metabolized by the CYP2D6 enzyme in the liver, producing at least 15 metabolites.

- Half-life : Approximately 5–15 hours after a single dose; longer (18–19 days) with multiple doses due to accumulation .

Clinical Applications

This compound has been investigated for various clinical applications:

- Migraine Prophylaxis : Clinical trials have shown its efficacy in reducing the frequency and severity of migraine attacks. It has been compared favorably against other treatments like pizotifen and cinnarizine .

- Vascular Disorders : It has demonstrated benefits in managing occlusive peripheral vascular disease and vertigo of central origin .

- Neurological Conditions : Research indicates potential cognitive benefits in patients with cerebrovascular disorders. Additionally, it has shown promise in treating conditions like rapid-onset dystonia-parkinsonism and spinal muscular atrophy by extending motor neuron survival and protecting against muscle atrophy .

Case Studies and Clinical Trials

-

Migraine Treatment :

- A double-blind placebo-controlled study showed that patients receiving this compound experienced a significant reduction in migraine frequency compared to the placebo group (p < 0.01) over a four-month period .

- In another trial, this compound was effective in reducing the migraine index from 23.4 to 18.7 (p < 0.05) while also decreasing the mean frequency of attacks significantly .

- Vascular Effects :

- Neurological Benefits :

Comparative Efficacy Table

| Condition | This compound Efficacy | Comparison Drug | Efficacy Comparison |

|---|---|---|---|

| Migraine Prophylaxis | Significant reduction | Pizotifen | Comparable |

| Peripheral Vascular Disease | Improved symptoms | Standard Therapy | More effective |

| Cognitive Impairment | Potential improvement | Placebo | More effective |

Propiedades

IUPAC Name |

4-[(E)-3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]prop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N2O/c27-23-9-5-21(6-10-23)26(22-7-11-24(28)12-8-22)30-18-16-29(17-19-30)15-1-2-20-3-13-25(31)14-4-20/h1-14,26,31H,15-19H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORXUYRMIOAMIE-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100551-77-7 | |

| Record name | 1-(Bis(4-fluorophenyl)methyl)-4-(3-(4'-hydroxyphenyl)-2-propenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100551777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: How is Hydroxy Flunarizine formed in the body?

A1: this compound is a major metabolite of Flunarizine, primarily formed in female rats and male dogs. The study indicates that it's generated through aromatic hydroxylation of the phenyl ring within the cinnamyl moiety of the Flunarizine molecule. []

Q2: What is the significance of this compound's presence in the body?

A2: The research demonstrates that this compound, alongside bis(4-fluorophenyl)methanol, undergoes enterohepatic circulation, meaning it's reabsorbed from the intestines back into the bloodstream. This process can prolong the compound's presence in the body. Furthermore, in dogs, the glucuronide of this compound is identified as the primary circulating form of the drug in plasma. [] This suggests that this compound and its conjugated forms play a significant role in the overall pharmacokinetics of Flunarizine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.